molecular formula C6H9NO2 B13801291 Propanamide, 2-oxo-N-2-propenyl- CAS No. 86918-23-2

Propanamide, 2-oxo-N-2-propenyl-

Cat. No.: B13801291
CAS No.: 86918-23-2
M. Wt: 127.14 g/mol
InChI Key: VZELIKSFMSLCJO-UHFFFAOYSA-N
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Description

Propanamide, 2-oxo-N-2-propenyl- is an organic compound with the molecular formula C₆H₉NO₂ It is a derivative of propanamide, characterized by the presence of an oxo group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-oxo-N-2-propenyl- can be achieved through several methods. One common approach involves the reaction of propanoic acid with urea, followed by the addition of propenyl groups under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Propanamide, 2-oxo-N-2-propenyl- involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-oxo-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanamide, 2-oxo-N-2-propenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: It is utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-oxo-N-2-propenyl- involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes, altering their activity. The propenyl group may interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, lacking the oxo and propenyl groups.

    N-methyl-2-oxo-N-phenylpropanamide: A derivative with a phenyl group instead of a propenyl group.

    2-oxo-N-ethylpropanamide: A similar compound with an ethyl group.

Uniqueness

Propanamide, 2-oxo-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

86918-23-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-oxo-N-prop-2-enylpropanamide

InChI

InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h3H,1,4H2,2H3,(H,7,9)

InChI Key

VZELIKSFMSLCJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NCC=C

Origin of Product

United States

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